molecular formula C17H13F2NO3 B2596558 N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide CAS No. 338760-46-6

N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide

Cat. No. B2596558
CAS RN: 338760-46-6
M. Wt: 317.292
InChI Key: IVTXZPOKNDQZPO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. It can involve experimental studies or theoretical calculations .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through various experimental techniques .

Scientific Research Applications

Chemical Transformations

  • Chromone-3-carboxamide, closely related to the target compound, undergoes various transformations, including conversion to 4-hydroxycoumarin-3-carboxaldehyde and 3-alkylaminomethylenechroman-2,4-diones (Ibrahim, 2009).

Crystal Structure Analysis

  • The crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, which are structurally similar to the target compound, have been analyzed, showing anti-rotamer conformations and specific geometries (Reis et al., 2013).

Synthetic Pathways

  • Compounds like N-alkyl-2-imino-2H-chromene-3-carboxamides, which are related to the target compound, have been synthesized, revealing important intermediates and synthetic routes (Fattahi et al., 2018).

Antimicrobial Activity

  • N-Aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, structurally related to the target compound, exhibited antimicrobial activity in biological tests (Ukhov et al., 2021).

Applications in Alzheimer's Research

  • Chromenones linked to 1,2,3-triazole ring systems, similar in structure to the target compound, showed anti-acetylcholinesterase activity and potential applications in Alzheimer's disease research (Saeedi et al., 2017).

Antioxidant and Antibacterial Agents

  • Indolyl-4H-chromene-3-carboxamides, related to the target compound, were synthesized as potential antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).

Solvatochromism Studies

  • The solvatochromic properties of 4H-chromene-3-carboxamide derivatives, closely related to the target compound, were studied, along with their antioxidant and antibacterial activities (Chitreddy & Shanmugam, 2017).

Green Chemistry Approaches

  • New 2-imino-2H-chromene-3-carboxamides, structurally related to the target compound, were synthesized using environmentally friendly methods (Proença & Costa, 2008).

Diversity-Oriented Synthesis

  • A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives was developed, indicating the potential for creating diverse chromene structures (Vodolazhenko et al., 2012).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material safety data sheets (MSDS) are often used as a source of this information .

properties

IUPAC Name

N-(2,4-difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c1-22-13-3-5-16-10(7-13)6-11(9-23-16)17(21)20-15-4-2-12(18)8-14(15)19/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTXZPOKNDQZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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